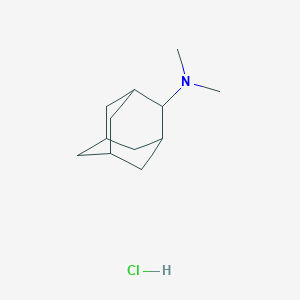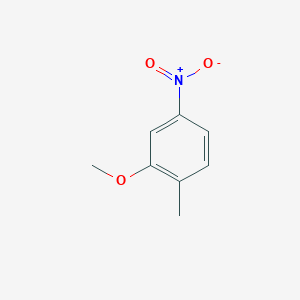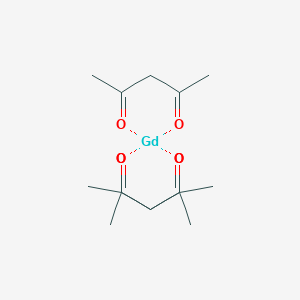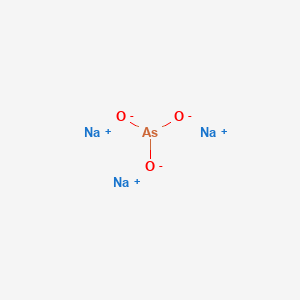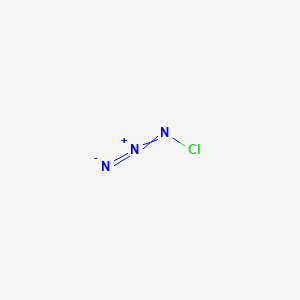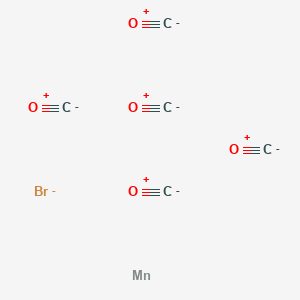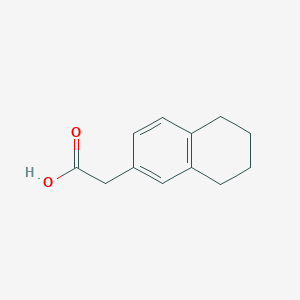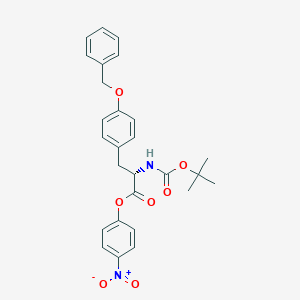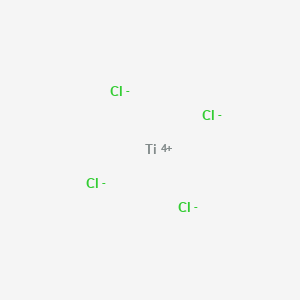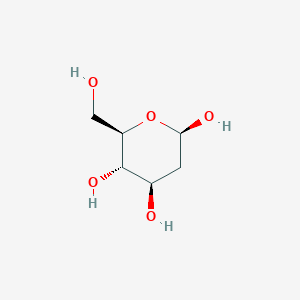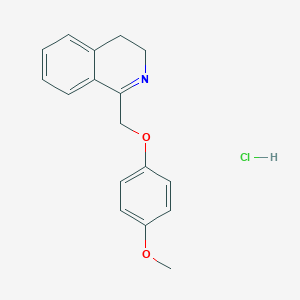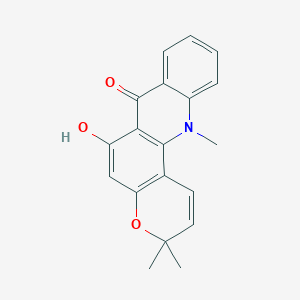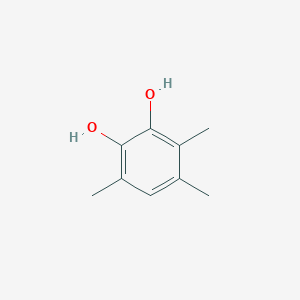
3,4,6-Trimethylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trimethylbenzene-1,2-diol, also known as TMBD, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. TMBD is a natural product that is found in certain plants and has been shown to possess a wide range of biological and pharmacological activities.
科学的研究の応用
3,4,6-Trimethylbenzene-1,2-diol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 3,4,6-Trimethylbenzene-1,2-diol has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 3,4,6-Trimethylbenzene-1,2-diol has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 3,4,6-Trimethylbenzene-1,2-diol has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In industry, 3,4,6-Trimethylbenzene-1,2-diol has been used as a building block for the synthesis of various chemicals and materials.
作用機序
The mechanism of action of 3,4,6-Trimethylbenzene-1,2-diol is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of oxidative stress. 3,4,6-Trimethylbenzene-1,2-diol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. 3,4,6-Trimethylbenzene-1,2-diol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
生化学的および生理学的効果
3,4,6-Trimethylbenzene-1,2-diol has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3,4,6-Trimethylbenzene-1,2-diol has been found to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. 3,4,6-Trimethylbenzene-1,2-diol has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3,4,6-Trimethylbenzene-1,2-diol has been found to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 3,4,6-Trimethylbenzene-1,2-diol in lab experiments include its natural origin, low toxicity, and wide range of biological activities. 3,4,6-Trimethylbenzene-1,2-diol is also relatively easy to synthesize and purify. However, the limitations of using 3,4,6-Trimethylbenzene-1,2-diol in lab experiments include its low solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, 3,4,6-Trimethylbenzene-1,2-diol may exhibit batch-to-batch variation due to its natural origin.
将来の方向性
There are several future directions for the research on 3,4,6-Trimethylbenzene-1,2-diol. One direction is to further elucidate the mechanism of action of 3,4,6-Trimethylbenzene-1,2-diol and its interactions with various signaling pathways. Another direction is to explore the potential applications of 3,4,6-Trimethylbenzene-1,2-diol in the treatment of neurodegenerative diseases and other disorders. Additionally, the development of new synthetic methods and the optimization of microbial fermentation processes may lead to the production of 3,4,6-Trimethylbenzene-1,2-diol in a more cost-effective and sustainable manner.
合成法
3,4,6-Trimethylbenzene-1,2-diol can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 3,4,6-Trimethylbenzene-1,2-diol involves the reaction of 3,4,6-trimethylbenzoic acid with sodium hydroxide in the presence of a suitable solvent. On the other hand, the microbial fermentation of 3,4,6-Trimethylbenzene-1,2-diol involves the use of microorganisms such as Pseudomonas putida and Pseudomonas mendocina, which can convert 3,4,6-trimethylbenzaldehyde to 3,4,6-Trimethylbenzene-1,2-diol.
特性
CAS番号 |
13757-17-0 |
|---|---|
製品名 |
3,4,6-Trimethylbenzene-1,2-diol |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
3,4,6-trimethylbenzene-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-5-4-6(2)8(10)9(11)7(5)3/h4,10-11H,1-3H3 |
InChIキー |
NZEZVJPYSAXNTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)O)O)C |
正規SMILES |
CC1=CC(=C(C(=C1C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



